molecular formula C11H16BrNO B13312323 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol

Cat. No.: B13312323
M. Wt: 258.15 g/mol
InChI Key: PGHGJFPYRJFWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is an organic compound with a complex structure that includes an amino group, a bromine atom, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol typically involves multiple steps. One common method starts with the bromination of 4-methylphenol to introduce the bromine atom at the 4-position. This is followed by the alkylation of the phenol with 1-amino-2-methylpropane under basic conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide.

Industrial Production Methods

For industrial production, the process is scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydrocarbons and dehalogenated products.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A related compound with similar structural features but lacking the bromine and phenol groups.

    4-Bromo-2-methylphenol: Similar in structure but without the amino group.

Uniqueness

2-(1-Amino-2-methylpropyl)-4-bromo-6-methylphenol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a bromine atom allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

2-(1-amino-2-methylpropyl)-4-bromo-6-methylphenol

InChI

InChI=1S/C11H16BrNO/c1-6(2)10(13)9-5-8(12)4-7(3)11(9)14/h4-6,10,14H,13H2,1-3H3

InChI Key

PGHGJFPYRJFWGG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)C(C(C)C)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.